molecular formula C15H14BrNO2 B5645788 N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE

Cat. No.: B5645788
M. Wt: 320.18 g/mol
InChI Key: RZIROGOWNGCWKX-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE is an organic compound that features a benzodioxole ring and a bromomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Amine Formation: The final step involves the coupling of the benzodioxole derivative with the bromomethylphenyl amine under suitable conditions, such as using a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The benzodioxole ring could be involved in π-π interactions, while the bromomethylphenyl group might participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)AMINE
  • N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE
  • N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-IODO-2-METHYLPHENYL)AMINE

Uniqueness

The presence of the bromine atom in N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-BROMO-2-METHYLPHENYL)AMINE may confer unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-6-12(16)3-4-13(10)17-8-11-2-5-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIROGOWNGCWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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